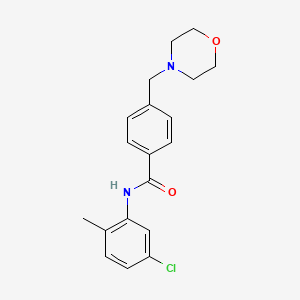![molecular formula C14H19N3O2 B5888168 N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5888168.png)
N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide, also known as CPI-455, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. CPI-455 is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in gene transcription, making them an attractive target for the development of new therapeutics.
作用机制
N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide exerts its pharmacological effects by selectively inhibiting the BET family of proteins, which are involved in gene transcription. BET proteins bind to acetylated histones and recruit other proteins to initiate gene transcription. By inhibiting BET proteins, this compound prevents the expression of genes that are critical for cancer cell growth and inflammation. The compound has also been shown to regulate the expression of genes involved in cardiac function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various disease conditions. In cancer cells, this compound inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. Inflammatory cytokines are also suppressed by this compound, leading to reduced inflammation. In animal models of heart failure, this compound improves cardiac function by reducing fibrosis and inflammation.
实验室实验的优点和局限性
One of the major advantages of N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide is its selectivity for BET proteins, which reduces the risk of off-target effects. The compound has also been shown to have good pharmacokinetic properties, making it an attractive candidate for drug development. However, the synthesis of this compound is complex and requires expertise in organic chemistry. Additionally, the compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, the compound's potential for combination therapy with other anticancer agents is an area of interest. Finally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a novel chemical compound that has shown promising therapeutic potential in various disease conditions. The compound selectively inhibits the BET family of proteins, which play a critical role in gene transcription. This compound has been shown to have anti-cancer, anti-inflammatory, and cardio-protective effects in preclinical studies. However, further research is needed to determine the safety and efficacy of this compound in human clinical trials.
合成方法
The synthesis of N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide involves a multi-step process that starts with the reaction of 3-pyridinecarboximidamide with cyclopentylpropanoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then purified through column chromatography to obtain this compound in its pure form. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and cardiovascular diseases. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines, which play a critical role in the inflammatory response. Additionally, this compound has been shown to improve cardiac function in animal models of heart failure.
属性
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3-cyclopentylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c15-14(12-6-3-9-16-10-12)17-19-13(18)8-7-11-4-1-2-5-11/h3,6,9-11H,1-2,4-5,7-8H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIPJWQJOYWOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CCC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5888092.png)
![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)
![N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)
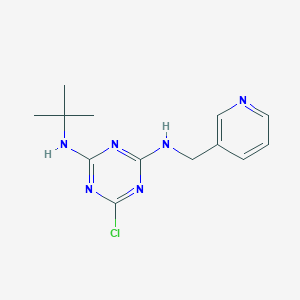
![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)
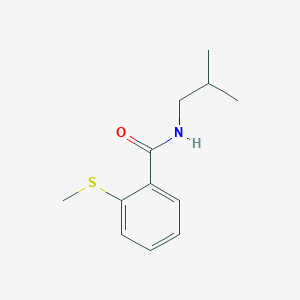
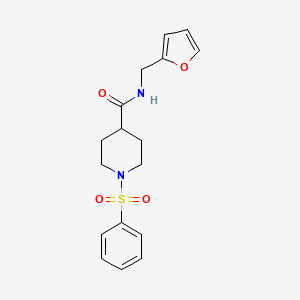
![1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)
![ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5888138.png)
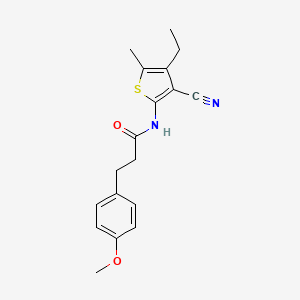
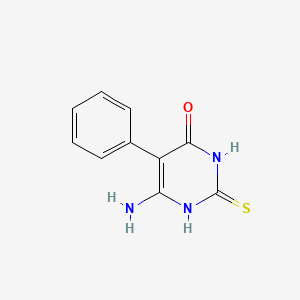
![N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5888165.png)
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5888179.png)
